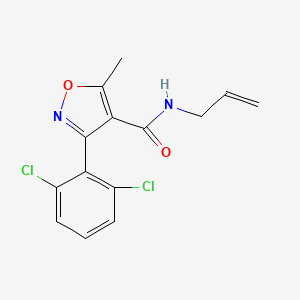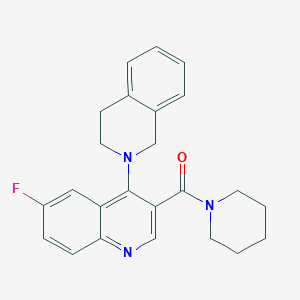
5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family. This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a cyano group attached to a pyrazole ring. It is known for its significant biological activities and is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The compound 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile, also known as Fipronil, primarily targets the GABA_A receptors and glutamate-gated chloride (GluCl) channels in insects . These receptors and channels play a crucial role in the functioning of the insect’s central nervous system .
Mode of Action
Fipronil disrupts the insect’s central nervous system by blocking the ligand-gated ion channel of the GABA_A receptor and GluCl channels . This blockage leads to the hyperexcitation of the contaminated insects’ nerves and muscles .
Biochemical Pathways
The metabolic reactions of Fipronil degradation appear to be the same in different bacteria and are mainly oxidation, reduction, photolysis, and hydrolysis . . The ligninolytic enzyme MnP, the cytochrome P450 enzyme, and esterase play key roles in different strains of bacteria and fungi .
Pharmacokinetics
It is known that fipronil is a white, solid powder with a moldy odor .
Result of Action
The result of Fipronil’s action is the hyperexcitation of the contaminated insects’ nerves and muscles, leading to their death . This makes Fipronil an effective insecticide against various pests .
Action Environment
The action of Fipronil can be influenced by environmental factors. Its effectiveness can also be influenced by the presence of other organisms in the environment, such as bacteria and fungi that can degrade Fipronil .
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 5-Amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This can also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile typically involves the following steps:
Diazotization: The starting material, 4-(trifluoromethyl)aniline, undergoes diazotization to form a diazonium salt.
Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form the pyrazole ring.
Chlorination: The cyclized product is then chlorinated to introduce the cyano group.
Decarboxylation: The final step involves adjusting the pH to induce decarboxylation, yielding 5-Amino-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Amino-1-[4-(Trifluormethyl)phenyl]-1H-pyrazol-4-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin umwandeln.
Substitution: Die Aminogruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nucleophile wie Alkylhalogenide oder Acylchloride werden unter basischen Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Pyrazole, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5-Amino-1-[4-(Trifluormethyl)phenyl]-1H-pyrazol-4-carbonitril hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seiner potentiellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird untersucht auf seine potentielle Verwendung in der Medikamentenentwicklung, insbesondere bei der Entwicklung von Enzyminhibitoren.
Industrie: Wird bei der Herstellung von Agrochemikalien, wie z. B. Insektiziden und Herbiziden, eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-Amino-1-[4-(Trifluormethyl)phenyl]-1H-pyrazol-4-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung zielt auf Enzyme und Rezeptoren ab, die an verschiedenen biologischen Signalwegen beteiligt sind.
Beteiligte Signalwege: Sie kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Ligandenbindungsdomänen modulieren.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fipronil: 5-Amino-1-[2,6-Dichlor-4-(trifluormethyl)phenyl]-4-trifluormethylsulfinyl-1H-pyrazol-3-carbonitril.
Fipronil-Sulfon: 5-Amino-1-[2,6-Dichlor-4-(trifluormethyl)phenyl]-4-(trifluormethylsulfonyl)-1H-pyrazol-3-carbonitril.
Einzigartigkeit
5-Amino-1-[4-(Trifluormethyl)phenyl]-1H-pyrazol-4-carbonitril ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Pyrazolring, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Im Gegensatz zu seinen Analoga fehlen ihm zusätzliche Halogenatome, die seine Reaktivität und Interaktion mit biologischen Zielstrukturen beeinflussen können .
Eigenschaften
IUPAC Name |
5-amino-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N4/c12-11(13,14)8-1-3-9(4-2-8)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQATKUECWOPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=C(C=N2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(thiophen-2-yl)methyl]-N'-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2764121.png)
![N-[(3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methyl]prop-2-enamide](/img/structure/B2764122.png)
![4-(tert-butyl)-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2764125.png)
![tert-Butyl 1,2,6-triazaspiro[2.5]oct-1-ene-6-carboxylate](/img/structure/B2764126.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2764131.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylcyclopropanesulfonamide](/img/structure/B2764132.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2764133.png)
![[6-chloro-1-[(3R)-1-(2-morpholin-4-ylethyl)piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2764134.png)
![3-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2764136.png)



